Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction might start with the formation of the pyrido[1,2-a]pyrimidine core, followed by functionalization to introduce the ethyl ester and propionyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-4-oxo-1-propionyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways,
Biological Activity
Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS Number: 33499-11-5) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula: C15H22N2O4
- Molecular Weight: 294.3462 g/mol
- IUPAC Name: this compound
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. Ethyl 6-methyl-4-oxo compounds have been tested against various bacterial strains. For instance:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Ethyl 6-methyl-4-oxo | E. coli | 256 µg/mL |
Ethyl 6-methyl-4-oxo | S. aureus | 256 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound's structural similarity to known kinase inhibitors positions it as a candidate for anticancer activity. In vitro studies have demonstrated that related pyrido[1,2-a]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. Notably:
- Mechanism of Action: The compound may act as a multikinase inhibitor, similar to other pyrido derivatives that target CDK4 and CDK6.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Ethyl 6-methyl-4-oxo | MCF7 (breast cancer) | 0.015 |
Ethyl 6-methyl-4-oxo | A549 (lung cancer) | 0.011 |
These results indicate potential for further exploration in cancer therapeutics .
Anti-inflammatory Activity
Some derivatives of pyrido[1,2-a]pyrimidines have shown anti-inflammatory effects in various models. Case studies suggest that the ethyl group may enhance the anti-inflammatory properties through modulation of cytokine production.
Case Studies
-
Study on Antimicrobial Efficacy:
- Researchers synthesized several derivatives of ethyl 6-methyl compounds and evaluated their antibacterial activities against clinical isolates of E. coli and S. aureus.
- Results indicated that modifications at the carbon chain significantly affected the MIC values.
-
Evaluation in Cancer Models:
- A study investigated the effects of ethyl 6-methyl derivatives on tumor growth in xenograft models.
- The compound demonstrated significant tumor growth inhibition compared to controls.
Properties
CAS No. |
33499-11-5 |
---|---|
Molecular Formula |
C15H22N2O4 |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxo-1-propanoyl-7,8,9,9a-tetrahydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O4/c1-4-13(18)16-9-11(15(20)21-5-2)14(19)17-10(3)7-6-8-12(16)17/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
ACCGTCAIJGCXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C=C(C(=O)N2C1CCCC2C)C(=O)OCC |
Origin of Product |
United States |
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